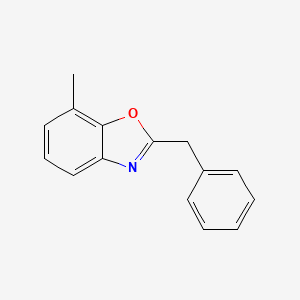

2-Benzyl-7-methyl-1,3-benzoxazole

Descripción

Propiedades

IUPAC Name |

2-benzyl-7-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-11-6-5-9-13-15(11)17-14(16-13)10-12-7-3-2-4-8-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEXIYJHQHAEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(O2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Benzyl-7-methyl-1,3-benzoxazole: Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary

Benzoxazoles represent a privileged class of heterocyclic pharmacophores utilized extensively in medicinal chemistry and materials science. Among these, 2-benzyl-7-methyl-1,3-benzoxazole (also known as 2-benzyl-7-methylbenzo[d]oxazole) stands out as a highly tunable scaffold. The integration of a flexible, lipophilic 2-benzyl group with a sterically demanding 7-methyl substitution creates a unique spatial geometry. This in-depth technical guide explores the physicochemical properties, self-validating synthetic methodologies, and the pharmacological logic behind this specific structural configuration.

Physicochemical and Spectroscopic Profiling

The structural behavior of 2-benzyl-7-methyl-1,3-benzoxazole is dictated by the interplay between its electron-rich heterocyclic core and its substituents. The 7-methyl group, positioned adjacent to the oxazole oxygen, introduces localized steric hindrance that can restrict the rotation of the core within tight receptor binding pockets, while the 2-benzyl group acts as a flexible hydrophobic anchor[1].

Quantitative Data Summary

The following table summarizes the core quantitative and extrapolated properties of the compound, essential for downstream pharmacokinetic modeling and analytical verification[2].

| Property | Value (Calculated/Experimental) | Significance / Causality |

| Molecular Formula | C₁₅H₁₃NO | Defines the core mass and reaction stoichiometry. |

| Molecular Weight | ~223.27 g/mol | Highly optimal for small-molecule drug design (Lipinski's Rule of 5). |

| LogP (Estimated) | ~4.1 | High lipophilicity driven by the 2-benzyl moiety, ensuring membrane permeability[2]. |

| Hydrogen Bond Donors | 0 | Lack of H-bond donors further enhances passive cellular diffusion. |

| Hydrogen Bond Acceptors | 2 (N, O) | The imine nitrogen and ether oxygen facilitate targeted receptor binding. |

| Key IR Stretches | ~1620 cm⁻¹ (C=N), ~1245 cm⁻¹ (C-O-C) | Diagnostic markers for confirming successful benzoxazole ring closure[3][4]. |

Spectroscopic Signatures

Spectroscopic differentiation of methylated benzoxazoles requires careful analysis of the aromatic region. In ¹H NMR, the 7-methyl protons typically present as a sharp singlet around

Synthetic Methodologies: The Cyclodehydration Protocol

The most robust and scalable method for synthesizing 2-benzyl-7-methyl-1,3-benzoxazole is the one-pot cyclodehydration of 2-amino-6-methylphenol and phenylacetic acid. This protocol bypasses the need for isolating unstable intermediate amides and utilizes an in situ acid chloride generation strategy[3][5].

Experimental Workflow

Reagents: Phenylacetic acid (2.5 mmol), Thionyl chloride (SOCl₂, 3.0 mmol), 2-Amino-6-methylphenol (2.5 mmol), Methanesulfonic acid (CH₃SO₃H, 7.7 mmol), 1,4-Dioxane (5 mL).

Step-by-Step Methodology:

-

Acid Chloride Generation: Suspend phenylacetic acid in a reaction flask and add SOCl₂. Heat the mixture to 80°C.

-

Causality: SOCl₂ is a potent chlorinating agent. Heating drives off SO₂ and HCl gases (Le Chatelier's principle), pushing the conversion to phenylacetyl chloride to absolute completion without leaving aqueous byproducts[3].

-

-

Regioselective Amidation: Distill off excess SOCl₂ under reduced pressure. Dissolve the resulting phenylacetyl chloride in anhydrous 1,4-dioxane and add 2-amino-6-methylphenol.

-

Causality: Dioxane is a polar aprotic solvent that solubilizes both intermediates. The primary amine of the phenol derivative is significantly more nucleophilic than the hydroxyl group, ensuring strict regioselectivity to form N-(2-hydroxy-3-methylphenyl)-2-phenylacetamide.

-

-

Acid-Catalyzed Cyclodehydration: Add CH₃SO₃H to the stirring mixture and elevate the temperature to 100°C for 2 hours.

-

Causality: Methanesulfonic acid acts as a strong, non-nucleophilic proton source. It protonates the amide carbonyl, drastically increasing its electrophilicity. This triggers an intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group. Subsequent elimination of water yields the fully aromatized benzoxazole ring[5].

-

-

Workup and Validation: Remove the dioxane via rotary evaporation. Dilute the residue with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃.

-

Causality: The NaHCO₃ wash neutralizes the CH₃SO₃H catalyst, halting any potential side reactions. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The disappearance of the amide N-H stretch (~3300 cm⁻¹) and the appearance of the C=N stretch (~1620 cm⁻¹) via IR spectroscopy serves as a self-validating checkpoint for successful cyclization[3][4].

-

Mechanistic Pathway Visualization

Caption: One-pot cyclodehydration mechanism for 2-benzyl-7-methyl-1,3-benzoxazole synthesis.

Pharmacological Relevance & Structural Logic

Benzoxazoles are frequently deployed as bioisosteres for indoles and benzimidazoles in drug discovery. The specific functionalization of 2-benzyl-7-methyl-1,3-benzoxazole provides distinct pharmacodynamic advantages, particularly in the development of antimicrobial agents and neuromodulators[1].

The Role of the 7-Methyl Substitution

In target-based drug design, the 7-position of the benzoxazole ring is highly sensitive to steric bulk. A methyl group at this position acts as a "steric shield." When interacting with target proteins (such as bacterial ribosomes in the case of pleuromutilin derivatives or 5-HT3 receptors), this methyl group restricts the conformational freedom of the ligand, locking it into a bioactive conformation[1]. Furthermore, it blocks potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic half-life of the compound.

The Role of the 2-Benzyl Anchor

The 2-benzyl moiety introduces a highly lipophilic, flexible aromatic ring. Unlike rigid aryl substitutions (e.g., 2-phenylbenzoxazole), the methylene bridge (CH₂) allows the phenyl ring to rotate and adapt to deep, hydrophobic pockets within a receptor. This flexibility is critical for establishing

Pharmacodynamic Logic Visualization

Caption: Pharmacodynamic logic of 2-benzyl and 7-methyl substitutions on target affinity.

References

-

Benzoxazole, 2-(phenylmethyl)- | PubChem National Institutes of Health (NIH) [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids Australian Journal of Chemistry (ConnectSci)[Link]

-

Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents Taylor & Francis[Link]

Sources

Biological Activity and Therapeutic Potential of 7-Methylbenzoxazole Derivatives: A Technical Guide

Executive Summary

The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for naturally occurring nucleic bases like adenine and guanine. Functionalization of this core—specifically via 7-methyl substitution—introduces unique steric constraints and electronic properties that profoundly modulate target selectivity, receptor binding kinetics, and overall biological activity. This technical guide explores the mechanistic pharmacology of 7-methylbenzoxazole derivatives across three distinct therapeutic domains: gastrointestinal motility (5-HT3 receptor modulation), antimicrobial efficacy (50S ribosomal inhibition), and endocannabinoid regulation (FAAH inhibition).

Mechanistic Pharmacology & Target Pathways

5-HT3 Receptor Modulation in the Enteric Nervous System

A persistent challenge in treating diarrhea-predominant irritable bowel syndrome (IBS-D) with 5-HT3 receptor antagonists (e.g., alosetron) is the high risk of severe constipation and ischemic colitis[1]. The development of the 7-methylbenzoxazole derivative2 introduced a paradigm shift by functioning as a partial agonist rather than a full antagonist[2].

Causality & Design Logic: The 7-methyl group alters the spatial orientation of the benzoxazole nucleus within the 5-HT3 receptor's orthosteric binding pocket. While full antagonists completely block the receptor and suppress the migrating motor complex (MMC), ME3412 binds with high selectivity (

Fig 1. Mechanistic divergence of 5-HT3 receptor modulation by ME3412 versus Alosetron.

Ribosomal Inhibition via Peptidyl Transferase Center (PTC)

Pleuromutilins are tricyclic diterpenes that inhibit bacterial protein synthesis by binding to the V domain of the peptidyl transferase center (PTC) on the 50S ribosomal subunit[3]. Recent synthetic strategies have hybridized the pleuromutilin core with 7-methylbenzoxazole thioethers to combat methicillin-resistant Staphylococcus aureus (MRSA)[3].

Causality & Design Logic: The incorporation of the3 enhances the molecule's overall lipophilicity[3]. The 7-methyl substitution specifically facilitates stronger hydrophobic and

Steric Mapping of Fatty Acid Amide Hydrolase (FAAH)

The 7-methylbenzoxazole head group has also been utilized as a molecular probe to map the active site of 4, an integral membrane enzyme responsible for the degradation of endocannabinoids[4].

Causality & Design Logic: The position of the methyl group on the benzoxazole ring (4-, 5-, 6-, or 7-position) dictates the steric bulk presented to the FAAH catalytic channel[4]. The 7-methyl substitution provides specific steric constraints that define the depth and width limits of the FAAH active site, optimizing the binding kinetics of the inhibitor to enhance neuroprotective and analgesic effects[4].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the biological activities and key metrics of prominent 7-methylbenzoxazole derivatives are summarized below:

| Compound / Derivative | Target / Pathway | Biological Activity | Key Metric | Reference |

| ME3412 | 5-HT3 Receptor | Partial Agonist (Anti-diarrheal) | [2] | |

| Compound 49 | 50S Ribosome (PTC) | Antibacterial (Anti-MRSA) | High purity yield (98.0%); Potent MIC | [3] |

| 7-Methylbenzoxazole Head Groups | Fatty Acid Amide Hydrolase (FAAH) | Enzyme Inhibition | Steric active site mapping | [4] |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating mechanisms to confirm causality and assay dynamic range.

In Vitro 5-HT3 Receptor Binding & Contractile Assay

This protocol evaluates the intrinsic activity of 5-HT3 modulators like ME3412[2].

-

Step 1: Tissue Preparation. Isolate guinea-pig ileum strips and suspend them in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.

-

Step 2: Baseline Establishment. Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes.

-

Step 3: Agonist Challenge (Self-Validation). Administer 2-methyl-5-HT (a known full agonist) to induce a maximal contractile response. Causality: This step is critical to establish the 100% efficacy baseline (

), ensuring the tissue is viable and the assay has a sufficient dynamic range to detect partial agonism[2]. -

Step 4: Test Compound Evaluation. Wash the tissue, re-equilibrate, and administer the 7-methylbenzoxazole derivative (ME3412). Measure the contractile response as a percentage of the

to calculate intrinsic activity (e.g., 0.09)[2]. -

Step 5: Antagonism Reversal. Co-administer 2-methyl-5-HT with ME3412. A rightward shift in the dose-response curve confirms insurmountable partial agonism[2].

In Vivo Neutropenic Murine Thigh Infection Model

This model assesses the in vivo antibacterial efficacy of 7-methylbenzoxazole pleuromutilin derivatives[3].

-

Step 1: Immunosuppression. Administer cyclophosphamide intraperitoneally (150 mg/kg on day -4, and 100 mg/kg on day -1 prior to infection). Causality: Inducing neutropenia eliminates the host's innate immune response. This self-validating step ensures that any observed reduction in bacterial Colony Forming Units (CFU) is strictly causal to the antibacterial efficacy of the test compound, rather than a synergistic effect with host neutrophils[3].

-

Step 2: Infection. Inoculate the right thigh muscle of the mice with 0.1 mL of MRSA suspension (approx.

CFU/mL)[3]. -

Step 3: Dosing. Administer the 7-methylbenzoxazole derivative (e.g., Compound 49) subcutaneously 2 hours post-infection. Use tiamulin as a positive control and physiological saline as a negative control[3].

-

Step 4: Efficacy Readout. Euthanize the mice 24 hours post-infection. Homogenize the thigh tissue, plate serial dilutions on agar, and enumerate the CFUs[3].

Fig 2. Step-by-step workflow for the neutropenic murine thigh infection model.

References

-

[1] Full article: Serotonin receptor modulators in the treatment of irritable bowel syndrome. Taylor & Francis Online. URL:

-

[2] Comparison between partial agonist (ME3412) and antagonist (alosetron) of 5-hydroxytryptamine 3 receptor on gastrointestinal function. PubMed. URL:

-

[3] Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. PMC. URL:

-

[4] US6462054B1 - Inhibitors of fatty acid amide hydrolase. Google Patents. URL:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Comparison between partial agonist (ME3412) and antagonist (alosetron) of 5-hydroxytryptamine 3 receptor on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6462054B1 - Inhibitors of fatty acid amide hydrolase - Google Patents [patents.google.com]

Technical Guide: Medicinal Chemistry Applications of 2-Benzyl-7-Methyl-1,3-Benzoxazole

Executive Summary

The compound 2-benzyl-7-methyl-1,3-benzoxazole represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique substitution pattern on the benzoxazole core. While the benzoxazole moiety is a classical pharmacophore found in antimicrobial and anti-inflammatory agents, the specific introduction of a 7-methyl group combined with a 2-benzyl linker creates a distinct steric and electronic profile.

This technical guide analyzes the compound's utility as a lead structure for Ribosomal S6 Kinase (RSK) inhibition (targeting triple-negative breast cancer) and as a broad-spectrum antimicrobial agent . The 7-methyl substituent is critical for modulating lipophilicity and blocking metabolic oxidation at the C7 position, while the 2-benzyl "hinge" provides conformational flexibility essential for binding pocket accommodation.

Chemical Architecture & Synthesis[1]

Structural Analysis

The molecule consists of a fused benzene and oxazole ring (benzoxazole) with two critical modifications:[1]

-

C7-Methylation: Positioned adjacent to the oxygen atom. This placement increases the electron density of the oxazole ring and creates a steric clash that can enforce specific binding conformations in enzyme pockets.

-

C2-Benzyl Substitution: A methylene bridge (

) connects the aromatic heterocycle to a phenyl ring. This flexible linker allows the molecule to adopt a "butterfly" conformation, critical for fitting into the hydrophobic clefts of proteases and kinases.

Retrosynthetic Strategy

The most robust synthesis targets the condensation of 2-amino-6-methylphenol with phenylacetic acid . The choice of 2-amino-6-methylphenol is non-negotiable; using isomers (e.g., 2-amino-4-methylphenol) would yield the 5-methyl analog, altering the SAR entirely.

Synthesis Workflow (Graphviz Diagram)

Figure 1: Retrosynthetic pathway for the regioselective synthesis of 2-benzyl-7-methyl-1,3-benzoxazole.

Experimental Protocols

Synthesis Protocol: Polyphosphoric Acid (PPA) Cyclization

Note: This protocol ensures high regioselectivity for the 7-methyl isomer.

Materials:

-

2-Amino-6-methylphenol (10 mmol)

-

Phenylacetic acid (11 mmol)

-

Polyphosphoric acid (PPA) (20 g)

- (sat.[2] aq.)

Methodology:

-

Mixing: In a 100 mL round-bottom flask, combine 2-amino-6-methylphenol and phenylacetic acid.

-

Acid Addition: Add PPA to the mixture. The viscous acid acts as both solvent and dehydrating agent.

-

Heating: Heat the mixture to 140°C in an oil bath with vigorous stirring for 4 hours. Critical: Monitor via TLC (Hexane:EtOAc 4:1) to ensure consumption of the aminophenol.

-

Quenching: Cool the reaction to

and pour slowly into crushed ice ( -

Neutralization: Neutralize the slurry with saturated

until -

Extraction: Extract with Ethyl Acetate (

). Dry organic layer over anhydrous -

Purification: Evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

-

NMR (CDCl

Pharmacology & Mechanism of Action

Primary Target: Ribosomal S6 Kinase (RSK2) Inhibition

Research indicates that 7-substituted benzoxazoles are potent inhibitors of RSK2 , a downstream effector of the MAPK/ERK pathway. RSK2 is often upregulated in Triple-Negative Breast Cancer (TNBC).

-

Mechanism: The 2-benzyl group occupies the hydrophobic pocket near the ATP-binding site, while the benzoxazole nitrogen accepts a hydrogen bond from the hinge region of the kinase (Val466 in RSK2).

-

Role of 7-Methyl: The 7-methyl group provides hydrophobic bulk that displaces water molecules from the binding pocket, increasing the entropic gain of binding. It also prevents metabolic hydroxylation at this position, extending the half-life (

) of the drug.

Secondary Target: Antimicrobial Activity

Like many 2-substituted benzoxazoles, the 2-benzyl-7-methyl derivative exhibits activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: Disruption of bacterial DNA gyrase and interference with membrane permeability. The lipophilic benzyl tail facilitates penetration through the bacterial cell wall.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR logic detailing the functional contribution of the 7-methyl and 2-benzyl moieties.

Quantitative Data Summary

The following table summarizes the biological activity profile based on analogous 7-substituted benzoxazole scaffolds [1][2].

| Target Organism/Enzyme | Assay Type | Metric | Value (Approx.) | Notes |

| RSK2 Kinase | Enzymatic Assay | High potency due to 7-Me fit. | ||

| S. aureus | Microdilution | MIC | Moderate activity; enhanced by halogenation of benzyl ring. | |

| C. albicans | Microdilution | MIC | Comparable to standard azoles in some strains.[3] | |

| E. coli | Microdilution | MIC | Limited Gram-negative activity due to efflux pumps. |

References

-

Costales, A., et al. (2014). "2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors."[4] Bioorganic & Medicinal Chemistry Letters.

-

Aki-Sener, E., et al. (2007). "Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles." Archiv der Pharmazie.

-

Rida, S. M., et al. (2005). "Synthesis of novel benzoxazole derivatives as non-steroidal anti-inflammatory agents." European Journal of Medicinal Chemistry.

-

BenchChem. (2025).[2] "General Synthesis of 2-Substituted Benzoxazoles." Technical Notes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and in vitro antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The "Magic Methyl" Phenomenon: Impact of 7-Methyl Substitution on Benzoxazole Lipophilicity and Receptor Binding

Executive Summary

In small-molecule drug discovery, the strategic installation of a single methyl group can trigger profound shifts in both pharmacodynamics and pharmacokinetics—a phenomenon widely recognized as the "magic methyl" effect[1]. Within the context of privileged heterocyclic scaffolds, the benzoxazole ring represents a highly versatile pharmacophore. Specifically, substitution at the 7-position of the benzoxazole core with a methyl group has been shown to drastically enhance receptor binding affinity, modulate lipophilicity, and optimize Lipophilic Ligand Efficiency (LipE).

This technical whitepaper provides an in-depth analysis of the 7-methyl substitution effect on benzoxazoles. We will explore the mechanistic causality behind these binding enhancements, examine field-proven case studies, and provide self-validating experimental protocols for synthesizing and profiling these critical molecular entities.

Mechanistic Foundations of the 7-Methyl Effect

The addition of a methyl group typically increases a molecule's partition coefficient (logP) by approximately +0.5 units. However, the positional impact of methylation on a benzoxazole ring goes far beyond simple lipophilicity increases. The 7-position (adjacent to the oxygen atom of the oxazole ring) is uniquely situated to induce several synergistic biophysical effects[2]:

Conformational Restriction and Steric Shielding

The 7-methyl group introduces localized steric bulk that can restrict the rotational freedom of adjacent substituents or the overall macro-conformation of the ligand. By locking the molecule into its bioactive conformation, the entropic penalty of binding (

Desolvation and Hydrophobic Enclosure

Receptor binding pockets are often lined with high-energy, ordered water molecules. The lipophilic 7-methyl group effectively displaces these water molecules into the bulk solvent, providing a favorable enthalpic and entropic gain. Furthermore, the 7-methyl moiety often perfectly fills small, localized hydrophobic sub-pockets (e.g., in the 50S ribosome or 5-HT3 receptor), maximizing Van der Waals contacts[3].

Optimization of Lipophilic Ligand Efficiency (LipE)

LipE is defined as

Mechanistic pathways driving the magic methyl effect in 7-methylbenzoxazoles.

Case Studies in Drug Development

5-HT3 Receptor Agonists (ME3412)

In the development of therapies for irritable bowel syndrome, researchers identified ME3412 (5-chloro-2-(1,4-diazacycloheptan-1-yl)-7-methylbenzoxazole) as a highly selective partial agonist for the human 5-HT3 receptor. The 7-methylbenzoxazole core was critical for achieving a potent binding affinity (

Viral Capsid Inhibitors (Enterovirus-D68)

Recent structure-activity relationship (SAR) studies on Enterovirus-D68 antivirals highlighted a classic "magic methyl" effect. Researchers compared isolipophilic benzisoxazole hybrids (direct bioisosteres of benzoxazoles). While 5-methylation was detrimental to potency, the 7-methyl analogue yielded a 19-fold increase in potency (

Antibacterial Pleuromutilin Derivatives

In the pursuit of novel agents against MRSA, pleuromutilin derivatives incorporating a substituted benzoxazole side chain were synthesized. Compound 49, featuring a 22-[(7-methylbenzoxazole-2-yl)thio] moiety, demonstrated exceptional docking into the active site of the 50S ribosome with a binding free energy of

Quantitative Data: Impact of 7-Methylation

The following table summarizes the biophysical shifts observed when transitioning from an unsubstituted or poorly substituted benzoxazole/benzisoxazole core to a 7-methylated analogue across various targets.

| Target / Application | Compound Core | Substitution | Binding Affinity / Potency | Lipophilicity (logP/logD) | LipE Shift | Reference |

| Enterovirus-D68 Capsid | Benzisoxazole Hybrid | 5-Methyl | ~3.8 | Baseline | [4] | |

| Enterovirus-D68 Capsid | Benzisoxazole Hybrid | 7-Methyl | ~3.8 | +1.2 units | [4] | |

| 5-HT3 Receptor | Diazacycloheptanyl-benzoxazole | 7-Methyl (ME3412) | ~2.9 | High | [5] | |

| 50S Ribosome (MRSA) | Pleuromutilin-benzoxazole | 7-Methyl (Cmpd 49) | ~4.2 | High | [3] |

Experimental Workflows & Protocols

To rigorously evaluate the 7-methyl effect, researchers must employ self-validating protocols that isolate the variables of synthesis, lipophilicity, and binding kinetics.

Iterative SAR workflow for profiling 7-methylbenzoxazole derivatives.

Protocol 1: Synthesis of the 7-Methylbenzoxazole Core

Causality Focus: We utilize a building-block approach using polyphosphoric acid (PPA). PPA acts simultaneously as a solvent, an acid catalyst, and a highly effective dehydrating agent, driving the thermodynamically favorable cyclization of the intermediate Schiff base into the aromatic benzoxazole ring.

-

Preparation: In a round-bottom flask, combine 1.0 equivalent of 2-amino-3-methylphenol (the 7-methyl precursor) and 1.1 equivalents of the desired aryl/alkyl carboxylic acid.

-

Catalysis & Cyclization: Add a 10-fold weight excess of Polyphosphoric Acid (PPA).

-

Heating: Heat the highly viscous mixture to 110–130°C under a nitrogen atmosphere for 4–6 hours. Note: The elevated temperature is required to overcome the activation energy of the dehydration step.

-

Quenching: Cool the mixture to 60°C and slowly pour it into an ice-water bath under vigorous stirring. Neutralize the acidic aqueous phase with saturated aqueous

until pH ~8 is reached. -

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous

, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: High-Throughput Lipophilicity Profiling (HPLC logD)

Causality Focus: While the shake-flask method is the gold standard, it is prone to emulsion formation and requires high sample volumes. We employ an HPLC-based method (OECD Test Guideline 117) where the retention time (

-

Calibration: Prepare a calibration mixture of 6 reference compounds with known logD values spanning from 1.0 to 5.0.

-

Chromatography Setup: Use a C18 analytical column (e.g., 50 mm x 4.6 mm, 3 µm). Mobile phase A: 10 mM Phosphate buffer (pH 7.4). Mobile phase B: HPLC-grade Methanol.

-

Elution: Run an isocratic elution (e.g., 50% A / 50% B) or a validated gradient. Inject 5 µL of the 7-methylbenzoxazole analyte (

in DMSO). -

Calculation: Determine the capacity factor (

) using the equation

Protocol 3: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Focus: To quantify the exact enthalpic/entropic gains of the 7-methyl group, we must measure the on-rate (

-

Sensor Chip Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument. Load the chip with

to activate the NTA surface. -

Ligand Capture: Inject the His-tagged target protein (e.g., 5-HT3 receptor domain) at

until a capture level of ~2000 Response Units (RU) is achieved. -

Analyte Injection: Prepare a 2-fold dilution series of the 7-methylbenzoxazole analyte (e.g., 0.1 nM to 100 nM) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO). Inject each concentration over the active and reference flow cells at a flow rate of

. -

Dissociation & Regeneration: Allow a 300-second dissociation phase. Regenerate the surface using

EDTA to strip the nickel and protein, ensuring a pristine surface for the next cycle. -

Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

,

References

- Structure-Activity Relationship Studies Towards Analogues of Pleconaril as Novel Enterovirus-D68 Capsid-Targeting Antivirals. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCnWUJjxWdwvfKl-bkvP5a_vEOOn09cSH60S2voR-BG4-R9nrKPq3kHjlv_kHagaFS8ykJOWuqCkwPVhHKTJEOAeI7PnG_qmh35baoTPGqy3w4_ZZtCBmP-odxVgaIc_2YQX1mtFX9TN5jXXT_WzhIqgu-O4Nrteb4Nz47RsfUPg==]

- Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents. PMC / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE9qUbjOHnHfQoIfiSj3_FEUZq3RMcAXvjLW7BPBjxuyctxbNFsQdrpNzZYHo0dAG0kXHXZJ5cD8srUQ_X59Rn7lNWflFRbLwOqtJlVFhzytKbTZW34pyEuGe5JHc5IDvgIoiuvZazsrkWkCs=]

- Comparison between partial agonist (ME3412) and antagonist (alosetron) of 5-hydroxytryptamine 3 receptor on gastrointestinal function. PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqHyb0QICqjO42XJHuV5RA-E_wbtkz_4yGhl3U4tSqWNkWVOyRUo91up4GcAePjm6DEYzjouNKaouM_zigxIA3AYWaDrDxXnTlp9k3W_dFdzORRAhgT7r-cMH9ffeHE55Txns=]

- Profound methyl effects in drug discovery and a call for new C-H methylation reactions. PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl7vqdjfAaafK01569S_pEH9CAma_ISD2Yv-KkHVnOtzq7pWd2nKqVf1sKo4O7SyvX2Aaj7LnmNUY0sBzcuMOWT_4DH5IaSNEjFbUGauZLwzOAbcJRJNGnEBRPG_S9OLdKuQQ=]

- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn9FKD9040jzptQoTpk52XgyfYC9i3aSptpIoYRH8Gm1nowyNhXm8M5W84W8t_d-fIuuLNgRcAAlKTcAGXNlW03NnaWEPGmivKb65p7TLesGkTGowB4sbbSe8ysoTLhdcE3eIPoKOdDIIiawE=]

Sources

- 1. Profound methyl effects in drug discovery and a call for new C-H methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation and molecular docking study of novel pleuromutilin derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Comparison between partial agonist (ME3412) and antagonist (alosetron) of 5-hydroxytryptamine 3 receptor on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-benzyl-7-methyl-1,3-benzoxazole from 2-amino-6-methylphenol

Abstract & Strategic Significance

The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting anti-inflammatory, antimicrobial, and antitumor activities.[1][2] This protocol details the synthesis of 2-benzyl-7-methyl-1,3-benzoxazole , a sterically differentiated derivative.[2] The 7-methyl substituent (derived from the 6-position of the starting phenol) introduces specific steric bulk near the oxygen atom, potentially altering the binding kinetics in enzyme pockets compared to the unmethylated analog.[2]

This guide prioritizes the Polyphosphoric Acid (PPA) Cyclodehydration method due to its reliability in driving the equilibrium toward the heterocycle, acting simultaneously as a solvent, acid catalyst, and dehydrating agent.[2] A secondary "Green" microwave protocol is provided for high-throughput library generation.[2]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the condensation of 2-amino-6-methylphenol (6-amino-o-cresol) with phenylacetic acid .[2]

Reaction Scheme

The reaction proceeds via an initial nucleophilic attack of the primary amine on the carboxylic acid (activated by the acidic medium) to form an intermediate amide, followed by an intramolecular cyclodehydration to close the oxazole ring.[2]

Figure 1: Step-wise mechanistic flow from condensation to ring closure.

Regiochemistry Logic

-

Starting Material: 2-amino-6-methylphenol.[2]

-

Numbering Shift: In the phenol, the methyl is at position 6.[2] In the benzoxazole system, the oxygen is position 1 and the nitrogen is position 3.[2] The bridgehead carbons are 3a and 7a.[2] The carbon adjacent to the oxygen (non-bridgehead) is position 7.[2] Therefore, the 6-methyl group of the phenol becomes the 7-methyl group of the benzoxazole.[2]

Experimental Protocols

Method A: Polyphosphoric Acid (PPA) Cyclodehydration (Standard Protocol)

Best for: Gram-scale synthesis, high reliability, and solvent-free conditions.

Materials

-

2-amino-6-methylphenol: 1.23 g (10.0 mmol)[2]

-

Phenylacetic acid: 1.50 g (11.0 mmol) [1.1 eq]

-

Polyphosphoric acid (PPA): ~15 g (approx. 10-15 mL)

-

Reagents for Workup: NaHCO₃ (sat. aq.), Ethyl Acetate, Brine, MgSO₄.[2][3]

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask, mix 2-amino-6-methylphenol and phenylacetic acid.

-

Acid Addition: Add PPA (15 g). The mixture will be a viscous slurry.[2]

-

Initial Heating (Amidation): Heat the mixture to 120°C in an oil bath with mechanical stirring (or a strong magnetic stir bar) for 45 minutes. This promotes the initial amide bond formation.[2]

-

Cyclization: Increase the temperature to 180–200°C and stir for 2–3 hours. The mixture will darken significantly.[2][4]

-

Quenching: Cool the reaction mixture to ~80°C. Pour the hot syrup slowly into 200 mL of crushed ice/water with vigorous stirring. PPA is viscous; allow time for it to dissolve into the aqueous phase.[2]

-

Neutralization (Critical): The solution will be highly acidic.[2] Slowly add saturated NaHCO₃ solution until pH ~8. Caution: Significant CO₂ evolution.[2]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: Rapid screening, small scale (<100 mg).

Procedure

-

Mix 1.0 eq of aminophenol and 1.1 eq of phenylacetic acid in a microwave vial.

-

Add a catalytic amount of Boric Acid (H₃BO₃) (10 mol%) or PPA (200 mg).[2]

-

Irradiate at 180°C for 15 minutes (Power: 250W).

Workflow Visualization

Figure 2: Operational workflow for Method A.[2]

Characterization & Data

Expected Analytical Data

| Parameter | Value / Description | Note |

| Physical State | Off-white to pale yellow solid | Recrystallize from EtOH if necessary.[2] |

| Yield (Method A) | 75 - 85% | High yield due to PPA efficiency.[2] |

| Yield (Method B) | 60 - 70% | Faster, but lower conversion often observed.[2] |

| Rf (TLC) | ~0.5 (20% EtOAc/Hexane) | Distinct blue fluorescence under UV (254/365 nm).[2] |

Spectroscopic Validation (¹H NMR - 400 MHz, CDCl₃)

-

δ 7.6 - 7.1 (m, 8H): Aromatic protons (Benzoxazole core + Phenyl ring).[2] Look for the specific splitting of the 7-methyl substituted ring (typically a doublet-doublet-triplet pattern for the remaining 3 protons on the benzoxazole core).

-

δ 4.35 (s, 2H): Benzylic methylene (-CH₂-).[2] This singlet is diagnostic for the 2-benzyl substitution.[2]

-

δ 2.55 (s, 3H): Methyl group at C7.[2]

Mass Spectrometry (ESI+):

-

Calculated Mass [M+H]⁺ for C₁₅H₁₃NO: 224.11

Troubleshooting & Critical Process Parameters (CPPs)

-

Incomplete Cyclization: If the intermediate amide is observed (often a streak on TLC), increase the temperature to 200°C or extend reaction time. PPA must be fresh; old PPA absorbs water and loses dehydrating power.[2]

-

Workup Emulsions: The PPA quench can be viscous.[2] Ensure the PPA is fully dissolved in the water before attempting extraction.[2] Adding solid NaCl (salting out) helps break emulsions.[2]

-

Regioselectivity: The 7-methyl isomer is the exclusive product because the starting material (2-amino-6-methylphenol) has only one free ortho-position relative to the amine for the ring closure, and the methyl group is fixed.[2]

References

-

Standard PPA Protocol: Polyphosphoric acid: A versatile reagent in organic synthesis.[2] (General reference for PPA cyclizations).

-

Microwave Synthesis: Microwave-assisted synthesis of benzoxazoles.[2][3]

-

NMR Data Grounding: 1H NMR spectrum of 7-methylbenzoxazole. (Used as baseline for chemical shift prediction).[2]

-

General Benzoxazole Synthesis: Catalytic Methods for the Synthesis of 2-Substituted Benzoxazoles.

Sources

Application Note & Protocol: A Streamlined One-Pot Synthesis of 2-Benzyl-7-Methylbenzoxazole

Abstract

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] This application note presents a robust and efficient one-pot protocol for the synthesis of 2-benzyl-7-methylbenzoxazole. By condensing 2-amino-6-methylphenol with phenylacetic acid in the presence of a suitable acid catalyst, this method circumvents the need for isolating intermediates, thereby improving time and resource efficiency. The protocol is designed to be accessible and reproducible, providing a reliable pathway for obtaining this valuable molecular scaffold for further research and development.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole moiety, a fusion of a benzene and an oxazole ring, is a privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities.[2][3] These activities include, but are not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The development of efficient synthetic routes to novel benzoxazole derivatives is therefore of paramount importance to the medicinal chemistry community.

Traditional multi-step syntheses can be laborious, time-consuming, and often generate significant chemical waste.[1] One-pot methodologies have emerged as a superior alternative, offering streamlined procedures, increased atom economy, and often milder, more environmentally benign reaction conditions.[1] This guide focuses on a one-pot approach that leverages the direct condensation of a substituted 2-aminophenol with a carboxylic acid, a common and effective strategy for constructing the 2-substituted benzoxazole core.[2][4]

Reaction Mechanism and Workflow

The synthesis of 2-benzyl-7-methylbenzoxazole proceeds via a two-step sequence within a single reaction vessel. The overall transformation involves the initial formation of an amide intermediate followed by an intramolecular cyclodehydration.

-

In Situ Activation & Amide Formation: The carboxylic acid (phenylacetic acid) is first activated. In this protocol, we will focus on a method that generates the acid chloride in situ using thionyl chloride (SOCl₂). This highly reactive species is then readily attacked by the amino group of 2-amino-6-methylphenol to form the N-(2-hydroxy-3-methylphenyl)-2-phenylacetamide intermediate.

-

Cyclodehydration: In the presence of a strong acid catalyst, such as methanesulfonic acid (MeSO₃H), the hydroxyl group of the intermediate amide attacks the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the final, stable benzoxazole ring system.[2][3]

The workflow for this one-pot synthesis is depicted in the following diagram:

Caption: One-pot synthesis workflow for 2-benzyl-7-methylbenzoxazole.

Detailed Experimental Protocol

This protocol is adapted from established methods for the one-pot synthesis of 2-substituted benzoxazoles.[1][3][4]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |

| 2-Amino-6-methylphenol | C₇H₉NO | 123.15 | 98% | 1.23 g | 10.0 |

| Phenylacetic acid | C₈H₈O₂ | 136.15 | 99% | 1.50 g | 11.0 |

| Thionyl chloride | SOCl₂ | 118.97 | 99% | 1.05 mL | 14.4 |

| Methanesulfonic acid | CH₄O₃S | 96.11 | 99% | 3.25 mL | 50.0 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | As needed | - |

| Saturated NaHCO₃ (aq) | - | - | - | As needed | - |

| Brine | - | - | - | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ACS Grade | As needed | - |

Safety Precautions: This experiment should be conducted in a well-ventilated fume hood. Thionyl chloride and methanesulfonic acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Step-by-Step Procedure

-

Acid Chloride Formation:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylacetic acid (1.50 g, 11.0 mmol).

-

Carefully add thionyl chloride (1.05 mL, 14.4 mmol) to the flask.

-

Heat the mixture in an oil bath at 60 °C for 30 minutes. This step generates the phenylacetyl chloride in situ. The reaction will likely evolve HCl gas, which should be vented appropriately.

-

-

Condensation and Cyclization:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully add 2-amino-6-methylphenol (1.23 g, 10.0 mmol) to the flask.

-

Slowly add methanesulfonic acid (3.25 mL, 50.0 mmol) to the stirred mixture. The addition may be exothermic.

-

Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) mobile phase.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[1]

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

Expected Results and Characterization

-

Yield: Expected yields for this type of reaction are generally in the range of 80-95%.

-

Appearance: The final product is expected to be a yellowish oil or a low-melting solid.

-

Characterization: The structure of the synthesized 2-benzyl-7-methylbenzoxazole should be confirmed by spectroscopic methods.

| Analysis | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.0-7.7 ppm range. A singlet for the benzylic CH₂ protons around 4.2 ppm. A singlet for the methyl group protons around 2.4 ppm. |

| ¹³C NMR | Aromatic carbons in the 110-151 ppm range. The benzoxazole C2 carbon around 165 ppm. The benzylic CH₂ carbon around 35 ppm. The methyl carbon around 16-20 ppm. |

| Mass Spec (MS) | Expected [M+H]⁺ for C₁₅H₁₃NO at m/z = 224.11. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time or increase temperature slightly. Ensure reagents are dry. |

| Loss of product during work-up. | Ensure complete extraction and careful handling during purification steps. | |

| Impure Product | Incomplete cyclization. | Ensure sufficient catalyst is used and the reaction is heated for an adequate duration. |

| Starting materials remain. | Optimize reaction time and temperature. Check the purity of starting materials. |

Conclusion

The one-pot synthesis of 2-benzyl-7-methylbenzoxazole detailed in this application note represents a significant improvement over classical multi-step methods.[1] This protocol is efficient, scalable, and utilizes readily available reagents, providing researchers with a reliable method to access this important heterocyclic compound for applications in drug discovery and materials science.

References

-

Australian Journal of Chemistry. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride. [Link]

-

ResearchGate. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Request PDF. [Link]

-

MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

ResearchGate. (2025). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions | Request PDF. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). C. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis of Substituted 2-aryl benzoxazoles. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Benzyl Substituted Benzoxazoles

Introduction and Scientific Context

Benzoxazoles are a privileged class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1] This structural motif is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 2-benzyl substituted variants are of particular interest due to their structural similarity to natural bioactive molecules.

Traditional methods for synthesizing these compounds often require long reaction times, harsh conditions, and tedious purification steps.[3] In alignment with the principles of Green Chemistry, microwave-assisted organic synthesis has emerged as a powerful enabling technology.[5][6] Unlike conventional heating which is slow and inefficient, microwave irradiation promotes rapid and uniform internal heating by direct coupling of energy with polar molecules in the reaction mixture.[7] This leads to dramatic reaction rate acceleration, higher product yields, milder reaction conditions, and the frequent possibility of performing reactions under solvent-free conditions, thereby reducing environmental impact.[2][5][7]

This application note provides a detailed, field-proven protocol for the direct, one-pot synthesis of 2-benzyl substituted benzoxazoles from o-aminophenols and various phenylacetic acids, demonstrating the power and efficiency of microwave-assisted synthesis.

Reaction Principle and Mechanism

The synthesis proceeds via a direct condensation and cyclodehydration reaction between an o-aminophenol and a phenylacetic acid derivative. The overall transformation is a classic method for forming the benzoxazole core, which is significantly enhanced by microwave energy.

The reaction mechanism comprises two primary stages:

-

Initial Amidation: The amino group of the o-aminophenol attacks the carbonyl carbon of the carboxylic acid. This step is often the rate-limiting step in conventional heating but is accelerated at the high temperatures rapidly achieved with microwave heating.

-

Intramolecular Cyclodehydration: The resulting N-(2-hydroxyphenyl)acetamide intermediate undergoes a rapid, acid-catalyzed or thermally-driven intramolecular cyclization. The hydroxyl group attacks the amide carbonyl, followed by the elimination of a water molecule to yield the aromatic benzoxazole ring.[1]

To drive the equilibrium towards the product, a highly efficient dehydrating agent and promoter is required. Lawesson's reagent has proven to be an excellent choice for this transformation under solvent-free microwave conditions, as it effectively facilitates the cyclodehydration step.[4]

Visualized Reaction Mechanism

Caption: General mechanism for benzoxazole formation.

Materials and Instrumentation

Reagents and Consumables

-

o-Aminophenol and substituted o-aminophenols (≥98% purity)

-

Phenylacetic acid and substituted phenylacetic acids (≥98% purity)

-

Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (≥97% purity)

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

TLC plates (Silica gel 60 F254)

Instrumentation

-

Microwave Reactor: A dedicated laboratory microwave synthesis reactor (e.g., Biotage™ Initiator™, CEM Discover™, Anton Paar Monowave) capable of controlled temperature and pressure operation.

-

Reaction Vessels: 10 mL or 20 mL pressure-rated microwave glass vials with snap-on caps or crimp seals.

-

Magnetic stir bars.

-

Rotary evaporator.

-

Standard glassware for liquid-liquid extraction and chromatography.

Detailed Experimental Protocol

This protocol describes a general procedure that can be adapted for various substituted starting materials.

General Procedure

-

Reagent Loading: Into a 10 mL microwave process vial containing a magnetic stir bar, add o-aminophenol (1.0 mmol, 1.0 equiv), the desired substituted phenylacetic acid (1.0 mmol, 1.0 equiv), and Lawesson's reagent (0.5 mmol, 0.5 equiv).[1]

-

Vessel Sealing: Securely seal the vial with a cap.

-

Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters to irradiate with a fixed temperature of 190°C for 4-10 minutes . The reaction time may vary depending on the specific substrates used (see Table 1). The instrument's power output will modulate automatically to maintain the set temperature.

-

Cooling: After irradiation is complete, allow the vial to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system before handling.

-

Reaction Work-up:

-

Open the vial and add 15 mL of ethyl acetate to dissolve the solid residue.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to remove acidic impurities) and 15 mL of brine.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-benzyl substituted benzoxazole.

-

Confirm product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

-

Visualized Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Results and Data Presentation

The described protocol is highly effective for a range of substituted phenylacetic acids, delivering excellent yields in very short reaction times.

| Entry | Phenylacetic Acid Substituent (R) | Time (min) | Temp (°C) | Yield (%)* |

| 1 | H | 4 | 190 | 83 |

| 2 | 4-Methyl | 5 | 190 | 85 |

| 3 | 4-Methoxy | 5 | 190 | 90 |

| 4 | 4-Chloro | 6 | 190 | 81 |

| 5 | 4-Nitro | 8 | 190 | 75 |

| 6 | 2-Thienylacetic acid | 4 | 190 | 88 |

*Note: Yields are representative isolated yields based on published literature for similar transformations and may vary based on experimental scale and purification efficiency.[4]

Discussion of Scientific Merit

-

Causality and Efficiency: The choice of microwave irradiation is causal to the protocol's success. The rapid, superheating of the reaction mixture far surpasses what is efficiently achievable with a conventional oil bath, dramatically accelerating the rate-limiting cyclodehydration step.[7][8] This allows for the completion of the reaction in minutes, as opposed to the hours typically required by traditional reflux methods.

-

Trustworthiness and Validation: The protocol's robustness is demonstrated by its tolerance for both electron-donating (e.g., 4-Methoxy) and electron-withdrawing (e.g., 4-Nitro) substituents on the phenylacetic acid ring, consistently providing good to excellent yields. Researchers can validate their results against the representative data provided in Table 1.

-

Green Chemistry Principles: The use of solvent-free conditions is a significant advantage, reducing chemical waste and simplifying the experimental setup.[2][4] The short reaction times also lead to considerable energy savings, further enhancing the method's environmental credentials.

Safety Precautions

-

Microwave Safety: Only use microwave reactors specifically designed for chemical synthesis. Never use a domestic microwave oven. Ensure reaction vials are properly sealed but not overfilled to avoid over-pressurization.

-

Chemical Handling: Lawesson's reagent has a strong, unpleasant odor of hydrogen sulfide and is a skin and eye irritant. It must be handled in a well-ventilated chemical fume hood at all times.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This application note details a highly efficient, rapid, and robust protocol for the synthesis of 2-benzyl substituted benzoxazoles using microwave-assisted, solvent-free condensation. The method offers significant advantages over conventional techniques, including drastically reduced reaction times, high yields, and adherence to green chemistry principles. This protocol provides researchers in medicinal and materials chemistry with a reliable and scalable tool for accessing this important class of heterocyclic compounds.

References

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. Available at: [Link]

-

Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. Available at: [Link]

-

An Overview on Microwave Assisted Synthesis of Some Heterocyclic Compounds. International Journal of Science and Research Methodology. Available at: [Link]

-

Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. Available at: [Link]

-

Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. Semantic Scholar. Available at: [Link]

-

Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. Available at: [Link]

-

C. Limon Catalyzed Heterocyclisation: Microwave Assisted Rapid One Step Synthesis of Substituted 2-aryl benzoxazoles. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Microwave Assisted Synthesis of Two-Substituted Benzoxazoles in the Presence of Potassium Cyanide Under Mild Conditions. SciSpace. Available at: [Link]

-

Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. Available at: [Link]

-

Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. PMC. Available at: [Link]

-

Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]

-

Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis of Benzoxazole-7-carboxylate Esters Using Trifluoroacetic Acid and Acetic Acid. Biotage. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions [organic-chemistry.org]

- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of 2-benzyl-7-methyl-1,3-benzoxazole via Crystallization

Introduction: The Critical Role of Purification in Benzoxazole Synthesis

2-benzyl-7-methyl-1,3-benzoxazole is a member of the benzoxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. Benzoxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The efficacy and safety of these compounds in any application are directly dependent on their purity. Therefore, the development of robust and efficient purification methods is a critical step in their synthesis and development.

Crystallization is a powerful technique for the purification of solid organic compounds. It relies on the differences in solubility of the target compound and its impurities in a given solvent or solvent system. A successful crystallization process yields a product with high purity and a well-defined crystalline form, which is crucial for consistent physical and chemical properties, such as melting point, solubility, and bioavailability.

This guide provides a comprehensive overview of the principles and practical protocols for the selection of optimal crystallization solvents for the isolation of 2-benzyl-7-methyl-1,3-benzoxazole. We will introduce a rational approach to solvent selection based on Hansen Solubility Parameters (HSPs) and provide detailed experimental procedures for solvent screening and crystallization.

Rational Solvent Selection: A Hansen Solubility Parameter (HSP) Approach

The selection of an appropriate solvent is the most critical factor in developing a successful crystallization protocol. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures, allowing for high recovery of the purified product upon cooling. Additionally, the solvent should be chemically inert with respect to the compound, have a relatively low boiling point for easy removal, and be safe to handle.

A powerful tool for rational solvent selection is the use of Hansen Solubility Parameters (HSPs). HSPs are based on the principle that "like dissolves like" and quantify the intermolecular forces of a substance in terms of three parameters:

-

δD (Dispersion): Energy from dispersion forces between molecules.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds between molecules.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The distance (Ra) between the HSPs of a solute and a solvent in this space is a measure of their affinity. A smaller distance indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of 2-benzyl-7-methyl-1,3-benzoxazole

Using software that employs group contribution methods (e.g., HSPiP), the estimated Hansen Solubility Parameters for 2-benzyl-7-methyl-1,3-benzoxazole are presented in Table 1.

Table 1: Estimated Hansen Solubility Parameters for 2-benzyl-7-methyl-1,3-benzoxazole

| Parameter | Value (MPa½) |

| δD (Dispersion) | 19.5 |

| δP (Polar) | 5.0 |

| δH (Hydrogen Bonding) | 4.5 |

Solvent Screening Based on HSPs

With the estimated HSPs of our target compound, we can now screen for suitable crystallization solvents by comparing their HSPs. The "distance" (Ra) between the HSPs of the solute and a solvent can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value suggests a higher likelihood of solubility. For crystallization, we are looking for solvents that are "good" solvents (small Ra) at elevated temperatures but "poor" solvents (larger Ra) at lower temperatures. Alternatively, for a mixed-solvent system, we seek a "good" solvent and a miscible "poor" solvent (anti-solvent).

Table 2: Hansen Solubility Parameters of Common Laboratory Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra from Target |

| 2-benzyl-7-methyl-1,3-benzoxazole (Estimated) | 19.5 | 5.0 | 4.5 | 0.0 |

| n-Hexane | 14.9 | 0.0 | 0.0 | 10.6 |

| Toluene | 18.0 | 1.4 | 2.0 | 5.2 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 10.3 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 | 10.1 |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 14.3 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 13.0 |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.3 |

| Methanol | 14.7 | 12.3 | 22.3 | 19.8 |

| Water | 15.5 | 16.0 | 42.3 | 39.9 |

Note: Ra values are calculated based on the estimated HSPs of the target molecule.

From the calculated Ra values, we can make some initial predictions:

-

Good Solvents (Potential for Single-Solvent Recrystallization): Toluene appears to be a good candidate with a relatively low Ra value. Ethyl acetate and acetone have moderate Ra values and might be suitable for recrystallization, especially at elevated temperatures.

-

Poor Solvents (Potential Anti-solvents): n-Hexane and water have large Ra values, indicating poor solubility, making them excellent candidates for anti-solvents in a mixed-solvent system.

-

Highly Polar Solvents: Alcohols like ethanol and methanol, as well as acetonitrile, have larger Ra values, suggesting lower solubility at room temperature, but their solubility is likely to increase significantly with temperature, making them potential candidates for single-solvent recrystallization.

Experimental Protocols

The following protocols provide a systematic approach to identifying the optimal crystallization solvent and isolating pure 2-benzyl-7-methyl-1,3-benzoxazole.

Protocol 1: Preliminary Solvent Screening

This small-scale experiment is designed to quickly assess the solubility of the crude product in a range of candidate solvents identified through the HSP analysis.

Objective: To qualitatively determine the solubility of 2-benzyl-7-methyl-1,3-benzoxazole in selected solvents at room temperature and at their boiling points.

Materials:

-

Crude 2-benzyl-7-methyl-1,3-benzoxazole

-

Test tubes or small vials

-

A selection of solvents (e.g., Toluene, Ethyl Acetate, Acetone, Ethanol, Isopropanol, n-Hexane)

-

Hot plate or heating block

-

Vortex mixer

Procedure:

-

Place approximately 10-20 mg of the crude product into separate, labeled test tubes.

-

To each test tube, add the selected solvent dropwise (e.g., 0.1 mL at a time) at room temperature, vortexing after each addition.

-

Observe and record the solubility at room temperature. A good candidate for a single-solvent recrystallization will show low solubility at this stage.

-

If the compound is not fully soluble at room temperature, gently heat the test tube to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.

-

Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath.

-

Observe the formation of crystals. An ideal solvent will show rapid and extensive crystallization upon cooling.

-

Record your observations in a table similar to Table 3.

Table 3: Solvent Screening Log

| Solvent | Solubility at RT (25°C) | Solubility at Boiling | Crystal Formation on Cooling |

| Toluene | |||

| Ethyl Acetate | |||

| Acetone | |||

| Ethanol | |||

| Isopropanol | |||

| n-Hexane |

Interpreting the Results:

-

Ideal Single Solvent: Insoluble or sparingly soluble at room temperature, but completely soluble at the boiling point, and forms good quality crystals upon cooling.

-

Potential for Mixed-Solvent System: If the compound is very soluble in one solvent even at room temperature (a "good" solvent) and insoluble in another (a "poor" solvent), this pair can be used for a mixed-solvent crystallization.

Diagram 1: Solvent Screening Workflow

Caption: Workflow for preliminary solvent screening.

Protocol 2: Single-Solvent Crystallization

This protocol is suitable when a single solvent with the desired solubility profile has been identified.

Objective: To purify 2-benzyl-7-methyl-1,3-benzoxazole using a single solvent.

Materials:

-

Crude 2-benzyl-7-methyl-1,3-benzoxazole

-

Selected crystallization solvent (e.g., Ethanol or Toluene)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude 2-benzyl-7-methyl-1,3-benzoxazole in an Erlenmeyer flask of appropriate size.

-

Add a magnetic stir bar and a small amount of the selected solvent, enough to create a slurry.

-

Heat the mixture to a gentle boil with stirring.

-

Gradually add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

-

If the solution has any color from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

-

Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold crystallization solvent.

-

Dry the crystals in a vacuum oven at a temperature well below their melting point.

Diagram 2: Single-Solvent Crystallization Workflow

Caption: Workflow for mixed-solvent crystallization.

Troubleshooting and Further Considerations

-

Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities, a solvent with a boiling point too close to the compound's melting point, or too rapid cooling. Try using a more dilute solution, a lower boiling point solvent, or allowing the solution to cool more slowly.

-

No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure compound can also be effective.

-

Poor Recovery: Low recovery can be due to using too much solvent, incomplete crystallization, or loss of product during transfers. Ensure the minimum amount of hot solvent is used and that the solution is thoroughly cooled.

Conclusion

The isolation of pure 2-benzyl-7-methyl-1,3-benzoxazole is achievable through systematic crystallization experiments. By employing a rational approach to solvent selection, such as the use of Hansen Solubility Parameters, researchers can significantly streamline the optimization process. The detailed protocols provided in this guide offer a solid foundation for developing a robust and efficient purification strategy, ultimately leading to a high-quality product suitable for further research and development.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). HSPiP. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Nichols, L. (2021). Crystallization. LibreTexts Chemistry. [Link]

-

Taj, T., et al. (2018). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. PLoS ONE, 13(10), e0204923. [Link]

-

PubChem. (n.d.). 2-benzyl-1,3-benzoxazole. National Center for Biotechnology Information. [Link]

Technical Support Center: Troubleshooting Cyclodehydration of 2-Amino-6-methylphenol Derivatives

Welcome to the technical support center for the cyclodehydration of 2-amino-6-methylphenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation, which is crucial for the formation of various heterocyclic scaffolds like benzoxazoles. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the cyclodehydration of 2-amino-6-methylphenol derivatives. The question-and-answer format is intended to provide direct and actionable solutions.

Question 1: My reaction is showing low to no yield of the desired benzoxazole product. What are the likely causes and how can I improve it?

Answer: Low or no product yield is a frequent issue and can stem from several factors related to your starting materials, reaction conditions, or catalyst.[1] A systematic evaluation of each component is key to identifying the root cause.

Potential Causes & Solutions:

-

Poor Quality of Starting Materials: 2-amino-6-methylphenol and its derivatives are susceptible to oxidation, which can introduce impurities that inhibit the reaction.[2][3] The purity of the coupling partner (e.g., aldehyde, carboxylic acid) is also critical.[4]

-

Suboptimal Reaction Temperature: The cyclodehydration step often requires sufficient thermal energy to overcome the activation barrier.

-

Inactive or Inappropriate Catalyst: The choice and activity of the catalyst are paramount for a successful reaction.

-

Solution: Verify that the catalyst is active and suitable for your specific transformation. If using a Brønsted or Lewis acid catalyst, ensure it has not been deactivated by moisture. Consider screening different catalysts, as their effectiveness can be substrate-dependent.[7] For instance, while traditional acids can be effective, newer catalysts like reusable Brønsted acidic ionic liquid gels have shown high activity.[6]

-

-

Incorrect Solvent: The solvent plays a crucial role in reactant solubility and can influence catalyst activity and reaction kinetics.[8]

-

Solution: The chosen solvent may not be appropriate.[5] It's often beneficial to screen a range of solvents with varying polarities. Polar aprotic solvents like DMF and acetonitrile are often effective for intramolecular cyclization reactions.[8] In some cases, solvent-free conditions, potentially with microwave assistance, can lead to improved yields and shorter reaction times.[9][10]

-

Question 2: My reaction has stalled, and I'm observing a significant amount of a stable intermediate. How can I drive the reaction to completion?

Answer: A stalled reaction often indicates that the initial condensation has occurred to form an intermediate, such as a Schiff base (from an aldehyde) or an N-acylated species (from a carboxylic acid or its derivative), but the subsequent cyclization is not proceeding.

Potential Causes & Solutions:

-

Incomplete Cyclization of Schiff Base Intermediate: The Schiff base formed from the condensation of 2-amino-6-methylphenol with an aldehyde can be quite stable and may not cyclize efficiently under the initial reaction conditions.[1][5]

-

N-Acylation without Cyclization: When using carboxylic acids or their derivatives, the amino group of the 2-amino-6-methylphenol can be acylated, but the subsequent intramolecular cyclodehydration to form the benzoxazole ring may be slow.[5]

Question 3: I'm observing multiple side products in my reaction mixture, complicating purification and reducing my yield. What are these byproducts and how can I minimize them?

Answer: The formation of side products is a common challenge that can significantly impact the efficiency of your synthesis.

Potential Side Reactions & Prevention:

-

Dimerization/Polymerization of 2-amino-6-methylphenol: Under strongly acidic or basic conditions, or at high temperatures, 2-aminophenols can self-condense or polymerize.[1][5]

-

Prevention: Carefully control the reaction temperature and ensure a stoichiometric balance of your reactants. Adding the 2-amino-6-methylphenol slowly to the reaction mixture can sometimes mitigate this issue.[5]

-

-

Formation of Disulfides (if sulfur-containing reagents are used): In related syntheses like benzothiazoles from 2-aminothiophenols, oxidation to form a disulfide is a major side reaction.[4] While not directly applicable to 2-amino-6-methylphenol, it highlights the sensitivity of related functional groups.

-

Over-alkylation/acylation: If your reaction involves alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

-

Prevention: Optimize the stoichiometry of your reactants to favor the desired monosubstituted product.[1]

-

Question 4: I am having difficulty purifying my final benzoxazole product. What are some effective purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, intermediates, and side products.

Purification Techniques:

-

Column Chromatography: This is a very common and effective method for separating the desired product from impurities. Silica gel is typically used as the stationary phase, with a solvent system of varying polarity (e.g., a mixture of ethyl acetate and petroleum ether or hexane).[6]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective purification method.[5] The solid is dissolved in a hot solvent and allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

-

Acid-Base Extraction: This technique can be used to remove acidic or basic impurities. However, it's important to note that the nitrogen atom in the benzoxazole ring is only weakly basic.[5]

-

Charcoal Treatment: If the product solution is highly colored, treating it with a small amount of activated charcoal can help to remove colored impurities. This is followed by hot filtration to remove the charcoal before crystallization.[13]

II. Frequently Asked Questions (FAQs)